2,10-Dioxadispiro[2.0.44.43]dodecane
Description
Spiro compounds like 1,8-Dioxadispiro[2.3.2.3]dodecane (CAS 52875-47-5) and 1,5-Dioxadispiro[2.0.2.6]dodecane share core features, including fused cyclic ether systems and stereochemical complexity . These compounds are synthesized via epoxidation of cyclooctanedione precursors, yielding products with distinct stereoisomerism and moderate to low synthetic yields (2–29%) . Their applications span chemical intermediates, specialty solvents, and research tools in materials science .
Properties
IUPAC Name |
2,10-dioxadispiro[2.0.44.43]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-4-9(3-1)7-11-6-5-10(9)8-12-10/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTPKQKDWANGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCCC23CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dioxadispiro[2.0.44.43]dodecane typically involves a multi-step process. One common method includes the cyclization of di-thiol compounds with dibromoethane to form a spirocyclic intermediate. This intermediate is then reacted with a diol to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include tetrahydrofuran (THF) and trifluoroacetic acid (TFA), with reactions typically conducted at room temperature .
Chemical Reactions Analysis
Types of Reactions
2,10-Dioxadispiro[2.0.44.43]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2,10-Dioxadispiro[2.0.44.43]dodecane has several applications in scientific research:
Chemistry: Used as a stable linker in organic synthesis to connect two organic molecules.
Biology: Employed in the study of spirocyclic compounds and their biological activities.
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Industry: Utilized as a photodegradable agent, releasing active substances under light exposure.
Mechanism of Action
The mechanism of action of 2,10-Dioxadispiro[2.0.44.43]dodecane involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Challenges
Environmental and Industrial Relevance
- Dodecane Overlay Limitations : In bioprocessing, dodecane overlays for volatile compound recovery face evaporation issues, reducing GC-MS detection efficiency compared to resin-based methods .
- Safety Profile : Linear dodecane’s high flash point (83°C) makes it safer for industrial use than lower alkanes , while spirocyclic derivatives are primarily lab-scale reagents due to scalability challenges .
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